REACTION_CXSMILES
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[Br:1][C:2]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:3]=1[NH2:4].[C:10](Cl)(=[O:14])[CH:11]([CH3:13])[CH3:12]>>[Br:1][C:2]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:3]=1[NH:4][C:10](=[O:14])[CH:11]([CH3:13])[CH3:12]
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Name
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|
Quantity
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12.2 g
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Type
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reactant
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Smiles
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BrC1=C(N)C=C(C=C1)C
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Name
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|
Quantity
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7.77 mL
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Type
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reactant
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Smiles
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C(C(C)C)(=O)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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BrC1=C(C=C(C=C1)C)NC(C(C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |